molecular formula C17H16N2O3 B1302746 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-83-9

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1302746
CAS No.: 727975-83-9
M. Wt: 296.32 g/mol
InChI Key: IFFIYUJDNXUGFW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethoxyphenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent methylation and formylation steps introduce the methyl and carbaldehyde groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the 3,4-dimethoxyphenyl and carbaldehyde groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-4-7-16-18-17(13(10-20)19(16)9-11)12-5-6-14(21-2)15(8-12)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFIYUJDNXUGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152164
Record name 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727975-83-9
Record name 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727975-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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